molecular formula C20H15IN4O B2716555 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 923193-83-3

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2716555
CAS No.: 923193-83-3
M. Wt: 454.271
InChI Key: CHTJZPQKHJADOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyrimidine ring fused with a phenyl and benzamide group, making it a unique and versatile molecule for various applications.

Chemical Reactions Analysis

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of imidazo[1,2-a]pyrimidines and benzamides, making it a versatile and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-4-8-17(9-5-14)23-19(26)15-2-6-16(21)7-3-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJZPQKHJADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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